2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, (2Z)- 2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, (2Z)-
Brand Name: Vulcanchem
CAS No.: 147670-82-4
VCID: VC16714517
InChI: InChI=1S/C11H10O5/c1-16-8-4-2-7(3-5-8)9(12)6-10(13)11(14)15/h2-6,12H,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H10O5
Molecular Weight: 222.19 g/mol

2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, (2Z)-

CAS No.: 147670-82-4

Cat. No.: VC16714517

Molecular Formula: C11H10O5

Molecular Weight: 222.19 g/mol

* For research use only. Not for human or veterinary use.

2-Butenoic acid, 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-, (2Z)- - 147670-82-4

Specification

CAS No. 147670-82-4
Molecular Formula C11H10O5
Molecular Weight 222.19 g/mol
IUPAC Name 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoic acid
Standard InChI InChI=1S/C11H10O5/c1-16-8-4-2-7(3-5-8)9(12)6-10(13)11(14)15/h2-6,12H,1H3,(H,14,15)
Standard InChI Key DXCCYGYXIGAHGX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound features a (2Z)-configured α,β-unsaturated carbonyl system, with a hydroxyl group at the C2 position and a 4-methoxyphenyl moiety at the C4 carbonyl group. The β-diketone system (C1=O and C4=O) enables keto-enol tautomerism, which influences its reactivity . The methoxy group on the phenyl ring donates electron density via resonance, stabilizing the aromatic system and directing electrophilic substitutions to the para position.

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₀O₅
Molecular Weight222.19 g/mol
DensityNot reported
Melting Point132–136°C (related analog)
Boiling Point389.3°C (related analog)

The absence of reported density and solubility data for the (2Z)-isomer highlights gaps in current literature, though analogs like 3-(4-methoxybenzoyl)acrylic acid (CAS 5711-41-1) exhibit a density of 1.24 g/cm³ and a melting point of 132–136°C .

Synthesis Methods

Condensation Reactions

A primary synthesis route involves the condensation of 4-methoxyphenylamine with maleic anhydride under reflux in polar aprotic solvents (e.g., ethanol or methanol). The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by dehydration to form the α,β-unsaturated system. Optimized conditions yield the (2Z)-isomer selectively, though stereochemical outcomes depend on solvent polarity and temperature.

Post-Synthesis Modifications

The compound serves as a precursor for derivatives such as hydrazides. For example, treatment with triphenylphosphine-based reagents produces hydrazide derivatives like 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, which exhibit altered solubility and reactivity profiles . These modifications expand its utility in coordination chemistry and drug design .

Chemical Reactivity

Keto-Enol Tautomerism

The β-diketone system undergoes rapid keto-enol tautomerism, favoring the enol form in polar solvents due to intramolecular hydrogen bonding. This tautomerism enhances its acidity (pKa ≈ 8–10) and facilitates deprotonation to form enolates, which participate in nucleophilic additions .

Electrophilic and Nucleophilic Reactions

  • Nucleophilic Additions: The α,β-unsaturated carbonyl system undergoes Michael additions with amines and thiols, yielding β-substituted derivatives.

  • Electrophilic Aromatic Substitution: The methoxyphenyl group directs electrophiles (e.g., nitronium ions) to the para position, enabling functionalization of the aromatic ring.

Table 2: Representative Reactions

Reaction TypeReagentProductApplication
Michael AdditionMethylamineβ-Amino carbonyl derivativePharmaceutical intermediates
CondensationHydrazineHydrazide derivativesChelating agents

Biological Activity

Enzyme Modulation

Preliminary studies suggest interactions with oxidoreductases and hydrolases, potentially inhibiting enzymes like cyclooxygenase-2 (COX-2) through competitive binding at the active site. The methoxyphenyl group may mimic tyrosine residues, interfering with substrate recognition in inflammatory pathways.

Applications in Research

Organic Synthesis

The compound serves as a versatile intermediate in heterocycle synthesis. For example, cyclocondensation with urea yields pyrimidine derivatives, which are key motifs in antiviral agents.

Material Science

Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) produces stable complexes with luminescent properties, applicable in organic light-emitting diodes (OLEDs) .

Comparative Analysis with Related Compounds

Table 3: Comparison with Analogous β-Diketones

CompoundMolecular FormulaKey FeatureApplication
2-Butenoic acid, (2Z)-C₁₁H₁₀O₅4-Methoxyphenyl groupEnzyme inhibition
3-(4-Methoxybenzoyl)acrylic acidC₁₁H₁₀O₄Absence of hydroxyl groupPolymer synthesis
DibenzoylmethaneC₁₅H₁₂O₂Two phenyl groupsUV absorbers

The hydroxyl group in the (2Z)-isomer enhances hydrogen-bonding capacity, improving solubility in protic solvents compared to non-hydroxylated analogs .

Future Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, and toxicity profiles to assess therapeutic potential.

  • Stereochemical Control: Develop asymmetric synthesis methods to access enantiomerically pure forms for chiral drug development.

  • Computational Modeling: Use DFT calculations to predict reactivity and optimize derivative synthesis.

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